molecular formula C9H7ClO2S2 B2991248 3-Methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 58401-21-1

3-Methylbenzo[b]thiophene-2-sulphonyl chloride

Cat. No.: B2991248
CAS No.: 58401-21-1
M. Wt: 246.72
InChI Key: ZYWPTEYCYRLUSL-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzo[b]thiophene core substituted with a methyl group at the 3-position and a sulfonyl chloride group at the 2-position. Its molecular formula is C₉H₇ClO₂S₂, with a molecular weight of 258.79 g/mol. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. Its synthesis typically involves cyclization of sodium benzenethiolate derivatives with chloroacetone, followed by sulfonation and chlorination steps .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWPTEYCYRLUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58401-21-1
Record name 3-methyl-1-benzothiophene-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzo[b]thiophene-2-sulphonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 3-methylbenzo[b]thiophene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to obtain the sulphonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[b]thiophene-2-sulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulphonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides with higher oxidation states.

    Reduction Reactions: Reduction of the sulphonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl Thiols: Formed by reaction with thiols.

Scientific Research Applications

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is an organosulfur compound with the molecular formula C9H7ClO2S2C_9H_7ClO_2S_2. It is a derivative of benzo[b]thiophene, with a sulphonyl chloride group at the 2-position and a methyl group at the 3-position. This compound has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound is used as an intermediate in synthesizing more complex organosulfur and heterocyclic compounds. It can undergo various chemical reactions, such as substitution, oxidation, and reduction.

  • Substitution Reactions The sulphonyl chloride group can be replaced by nucleophiles like amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonyl thiols, respectively.
  • Oxidation Reactions The compound can be oxidized to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
  • Reduction Reactions The reduction of the sulphonyl chloride group can yield sulfinyl or thiol derivatives.

Biology
This compound is employed in modifying biomolecules, such as proteins and peptides, through sulfonation reactions.

Medicine
this compound is investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs. Some synthesized sulfonamides have exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. Related compounds have shown potential in medicinal chemistry.

Industry
It is utilized in producing dyes, agrochemicals, and other specialty chemicals.

Chemical Reactions Analysis

This compound undergoes various chemical reactions due to the reactivity of its sulphonyl chloride group towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction context.

Mechanism of Action

The mechanism of action of 3-methylbenzo[b]thiophene-2-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methylbenzo[b]thiophene-2-sulphonyl chloride with structurally related sulfonyl chlorides, emphasizing molecular properties, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications References
This compound C₉H₇ClO₂S₂ 258.79 3-methyl, 2-sulphonyl chloride Not reported Synthesis of sulfonamides, agrochemicals, and pharmaceuticals.
5-Chloro-3-methylbenzo[b]thiophene-2-sulphonyl chloride C₉H₆Cl₂O₂S₂ 281.17 5-chloro, 3-methyl, 2-sulphonyl chloride Not reported Intermediate in pesticide synthesis (e.g., triflusulfuron methyl derivatives).
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulphonyl chloride C₈H₇ClN₂O₂S₃ 279.79 Thiazole substituent at thiophene-5-position 88–90 Antibacterial and antiviral drug development.
3-(1,3-Dioxolan-2-yl)thiophene-2-sulphonyl chloride C₇H₇ClO₄S₂ 254.70 Dioxolane substituent at thiophene-3-position Not reported Functionalization of polymers and bioactive molecules.
3-Chloro-2-methylbenzenesulphonyl chloride C₇H₆Cl₂O₂S 225.10 3-chloro, 2-methyl on benzene ring Not reported Synthesis of ethyl acetates for kinase inhibitors.

Key Observations:

Structural Variations: Substituent Position: The position of substituents (e.g., methyl, chloro) significantly impacts reactivity. For example, the 5-chloro derivative in 5-chloro-3-methylbenzo[b]thiophene-2-sulphonyl chloride enhances electrophilicity at the sulfonyl chloride group, making it more reactive in nucleophilic substitutions compared to the non-chlorinated parent compound . Heterocyclic vs. Aromatic Cores: Benzene-based sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulphonyl chloride) exhibit lower molecular weights and simpler synthetic pathways but lack the electronic effects conferred by the benzo[b]thiophene ring, which enhances stability and regioselectivity in reactions .

Reactivity and Applications :

  • Thiazole- and Isoxazole-Modified Derivatives : Compounds like 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulphonyl chloride demonstrate enhanced bioactivity due to the thiazole moiety, which is critical in drug discovery .
  • Dioxolane-Functionalized Derivatives : The dioxolane group in 3-(1,3-dioxolan-2-yl)thiophene-2-sulphonyl chloride improves solubility in polar solvents, facilitating its use in polymer chemistry .

Synthetic Challenges :

  • Benzo[b]thiophene derivatives require multi-step syntheses involving cyclization (e.g., zinc chloride-mediated cyclization of sodium benzenethiolate) and subsequent sulfonation, whereas simpler aromatic sulfonyl chlorides are often synthesized via direct chlorosulfonation of toluene derivatives .

Hazard Profiles :

  • Most sulfonyl chlorides, including the target compound, are classified as Skin Corr. 1B (severe skin corrosion) and WGK 3 (highly hazardous to water). Proper handling requires PPE such as gloves and eye protection .

Research Findings and Trends

  • Agrochemical Applications : Derivatives like 5-chloro-3-methylbenzo[b]thiophene-2-sulphonyl chloride are pivotal in synthesizing sulfonylurea herbicides, leveraging their ability to inhibit acetolactate synthase in plants .
  • Medicinal Chemistry : Thiophene- and thiazole-modified sulfonyl chlorides show promise in kinase inhibition and antimicrobial activity, with ongoing studies optimizing their pharmacokinetic profiles .
  • Material Science : Functionalized sulfonyl chlorides are being explored as crosslinking agents in sulfonated polymers for fuel cell membranes .

Biological Activity

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H7ClO2SC_9H_7ClO_2S and a molecular weight of approximately 216.67 g/mol. The compound features a benzothiophene core with a sulfonyl chloride functional group, which enhances its reactivity, particularly in nucleophilic substitution reactions. This reactivity is crucial for its potential applications in organic synthesis and medicinal chemistry.

Interaction with Biological Macromolecules

The sulfonyl chloride group in this compound can react with amino groups in proteins, potentially leading to enzyme inhibition or modification. Such interactions are vital for understanding the compound's biological effects and therapeutic potential. Further studies are necessary to elucidate these interactions comprehensively.

Antimicrobial Activity

Research has indicated that derivatives of benzo[b]thiophenes exhibit a range of biological activities, including antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated low minimum inhibitory concentration (MIC) values against various bacterial strains, suggesting potential efficacy as antimicrobial agents .

Compound MIC (µg/mL) Target Organisms
This compoundTBDTBD
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride16Staphylococcus aureus, Candida albicans
5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideTBDTBD

Case Studies and Research Findings

  • Synthesis and Evaluation : A study on the synthesis of halogenated benzo[b]thiophenes highlighted the importance of structural modifications in enhancing biological activity. The presence of the sulfonyl group was found to significantly improve antimicrobial activity compared to other structural variants .
  • Functional Studies : In vitro studies have shown that several arylsulfone and arylsulfonamide-based ligands exhibit mood-modulating activity, indicating that compounds with similar structures may possess diverse biological effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzo[b]thiophene derivatives revealed that specific substituents enhance biological activity against various pathogens. The presence of hydroxymethyl or cyclohexanol groups was particularly noted for their contributions to antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-Methylbenzo[b]thiophene-2-sulphonyl chloride?

The compound is synthesized via cyclization of sodium benzenethiolate with chloroacetone in the presence of ZnCl₂. The intermediate undergoes sulfonation and chlorination to introduce the sulphonyl chloride group. Key steps include refluxing in anhydrous solvents (e.g., 1,4-dioxane) and isolation of intermediates under inert conditions to prevent hydrolysis .

Q. How can purity and stability of this compound be maintained during storage?

Store under inert gas (e.g., nitrogen) in moisture-free environments at ambient temperatures. Avoid contact with bases, oxidizing agents, and water, as the compound hydrolyzes readily. Analytical techniques like NMR and HPLC should confirm purity post-storage .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, eye protection), work in a fume hood, and avoid skin contact due to its corrosive nature (H314/H318 hazard classification). Emergency procedures include rinsing affected areas with water for 15+ minutes and immediate medical consultation for exposure .

Q. Which spectroscopic methods are used to characterize this compound?

¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). FT-IR confirms sulphonyl chloride stretching (~1360 cm⁻¹ and 1170 cm⁻¹). Elemental analysis validates C, H, S, and Cl content .

Q. What are its primary reactivity patterns in organic synthesis?

The sulphonyl chloride group reacts with amines to form sulfonamides, with alcohols (in presence of non-nucleophilic bases) to yield sulfonate esters, and undergoes nucleophilic aromatic substitution at the thiophene ring. Reaction conditions (solvent, temperature) dictate selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonamide derivatization?

Optimize stoichiometry (equimolar ratios of amine and sulphonyl chloride) and use aprotic solvents (e.g., THF or DCM) at 0–25°C. Catalytic DMAP improves sulfonamide formation. Monitor by TLC and isolate products via ice-water precipitation to minimize side reactions .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates Frontier Molecular Orbital (FMO) energies (HOMO/LUMO) to assess electrophilicity. Low LUMO energy (−2.5 to −3.0 eV) indicates high reactivity toward nucleophiles. Molecular dynamics simulations model solvent effects on reaction pathways .

Q. How to resolve contradictions in antioxidant activity data for its derivatives?

Structural analogs with hydroxyl groups (e.g., 4e in thiophenyl-chalcones) show higher ABTS radical scavenging (IC₅₀ = 13.12 µM) due to electron-donating effects. Validate via comparative assays (DPPH vs. ABTS) and correlate with Hammett constants or electrophilicity indices .

Q. What are the challenges in analyzing byproducts during its synthesis?

Byproducts like ammonium chloride (from benzoylisothiocyanate reactions) complicate purification. Use aqueous extraction (ice/water) to isolate the target compound, followed by column chromatography (silica gel, hexane/EtOAc) to remove residual impurities .

Q. How does substituent position affect its utility in heterocyclic chemistry?

The methyl group at the 3-position sterically hinders electrophilic substitution at the thiophene ring, directing reactivity to the sulphonyl chloride moiety. Substituents at the benzo[b]thiophene core modulate electronic effects, as shown in OTFT applications via vacuum-deposited films .

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